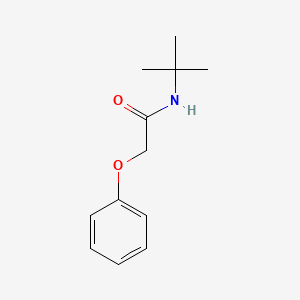
2-(N'-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on ist eine synthetische organische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Hydrazonbindung zwischen einer Benzylidengruppe und einer Pyrimidinon-Einheit aus. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Ethoxybenzaldehyd und 2-Hydrazino-6-methyl-3H-pyrimidin-4-on. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt, und das resultierende Produkt wird durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt.
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatorkonzentration, beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Die industrielle Produktion kann auch kontinuierliche Fließreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Hydrazonbindung in Hydrazinderivate umwandeln.
Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Nukleophile wie Amine oder Thiole in Gegenwart einer Base beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden oder Hydroxyl-Derivaten.
Reduktion: Bildung von Hydrazinderivaten.
Substitution: Bildung von substituierten Benzylidenderivaten.
Wissenschaftliche Forschungsanwendungen
2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und krebshemmenden Aktivitäten.
Medizin: Studien zu seinem Potenzial als Therapeutikum aufgrund seiner biologischen Aktivitäten.
Wirkmechanismus
Der Wirkmechanismus von 2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on ist nicht vollständig geklärt. Es wird vermutet, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, darunter:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, die an biologischen Prozessen beteiligt sind.
DNA-Interaktion: Potenzial zur Interkalation mit DNA, Beeinflussung der Replikation und Transkription.
Zellsignalgebung: Kann Zellsignalwege modulieren, was zu veränderten Zellreaktionen führt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Wirkmechanismus
The mechanism of action of 2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription.
Cell Signaling: May modulate cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Ethoxy-benzyliden)-N’-phenyl-hydrazin
- N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimin
- N-Azepan-2-yliden-N’-(4-ethoxy-benzyliden)-hydrazin
Einzigartigkeit
2-(N’-(4-Ethoxy-benzyliden)-hydrazino)-6-methyl-3H-pyrimidin-4-on ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein einer Pyrimidinon-Einheit und einer Hydrazonbindung. Diese Strukturelemente tragen zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei und unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O2/c1-3-20-12-6-4-11(5-7-12)9-15-18-14-16-10(2)8-13(19)17-14/h4-9H,3H2,1-2H3,(H2,16,17,18,19)/b15-9+ |
InChI-Schlüssel |
SCPKNCNCZYKCFN-OQLLNIDSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
![4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)

![N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11989257.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)


![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)
![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)

